molecular formula C16H20 B084463 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene CAS No. 14698-02-3

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene

Cat. No. B084463
CAS RN: 14698-02-3
M. Wt: 212.33 g/mol
InChI Key: MNXFZXVRYXNOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene, also known as DHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. DHP is a non-toxic and non-carcinogenic compound, making it a valuable tool in studying various biological processes.

Mechanism of Action

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene interacts with biological molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. Its unique structure allows it to intercalate into DNA and disrupt the normal hydrogen bonding between base pairs. This property has been used to study the structural changes in DNA and its effects on gene expression.
Biochemical and Physiological Effects:
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has several advantages as a research tool. It is non-toxic, non-carcinogenic, and can be easily synthesized. Its ability to interact with DNA and proteins makes it a valuable tool for studying various biological processes. However, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has some limitations as well. Its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its fluorescence properties can be affected by environmental factors such as pH and temperature.

Future Directions

There are several future directions for the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research. One area of interest is the development of new synthesis methods to improve the yield and purity of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene. Another area of interest is the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a tool for studying protein-protein interactions. Additionally, researchers are exploring the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a valuable tool in scientific research due to its unique structural and chemical properties. Its ability to interact with DNA and proteins has made it a valuable tool for studying various biological processes. Future research will continue to explore new methods for synthesizing and utilizing 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research.

Synthesis Methods

The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene can be achieved through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a complex process, and researchers continue to explore new methods to improve its yield and purity.

Scientific Research Applications

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been extensively used in scientific research due to its ability to interact with DNA and proteins. It has been used as a fluorescent probe to study DNA-protein interactions and as a tool to investigate the binding affinity of various ligands to proteins. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been used to study the structural and functional properties of enzymes, such as cytochrome P450.

properties

CAS RN

14698-02-3

Product Name

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

1,2,3,3a,4,5,5a,6,7,8-decahydropyrene

InChI

InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7,9,12,14H,1-6,8,10H2

InChI Key

MNXFZXVRYXNOBW-UHFFFAOYSA-N

SMILES

C1CC2CCC3CCCC4=C3C2=C(C1)C=C4

Canonical SMILES

C1CC2CCC3CCCC4=C3C2=C(C1)C=C4

synonyms

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene

Origin of Product

United States

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